Guanidine, [(1S)-2-methoxy-1-methylethyl]-
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Overview
Description
Guanidine, [(1S)-2-methoxy-1-methylethyl]- is a derivative of guanidine, a compound known for its strong basicity and versatility in various chemical reactions. This compound contains a guanidine moiety, which is a functional group with the formula HNC(NH2)2. Guanidine derivatives are widely used in organic synthesis, pharmaceuticals, and as catalysts due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides or thiourea derivatives under catalytic conditions . Transition-metal-catalyzed reactions are also employed to form C–N bonds, leading to the formation of guanidine derivatives .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thiourea as a guanidylating agent. The reaction conditions are optimized to achieve high yields and purity. For example, S-methylisothiourea is used as an efficient guanidylating agent in the presence of coupling reagents or metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Guanidine, [(1S)-2-methoxy-1-methylethyl]- undergoes various types of chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Guanidine, [(1S)-2-methoxy-1-methylethyl]- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of protein denaturation and stabilization.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of smart materials and as a component in biocidal agents
Mechanism of Action
The mechanism of action of guanidine, [(1S)-2-methoxy-1-methylethyl]- involves its strong basicity and ability to form hydrogen bonds. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The molecular targets include aldehyde dehydrogenase and ribonuclease, among others .
Comparison with Similar Compounds
Similar Compounds
Imidazolium-based Ionic Liquids: Known for their thermal stability and conductivity.
Quaternary Ammonium Compounds: Used in various industrial applications.
Pyrrolidinium-based Ionic Liquids: Employed in dye-sensitized solar cells
Uniqueness
Guanidine, [(1S)-2-methoxy-1-methylethyl]- stands out due to its high basicity, ability to form stable hydrogen bonds, and versatility in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .
Properties
CAS No. |
554435-97-1 |
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Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-[(2S)-1-methoxypropan-2-yl]guanidine |
InChI |
InChI=1S/C5H13N3O/c1-4(3-9-2)8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8)/t4-/m0/s1 |
InChI Key |
QSFWMYPEUYHXDH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](COC)N=C(N)N |
Canonical SMILES |
CC(COC)N=C(N)N |
Origin of Product |
United States |
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